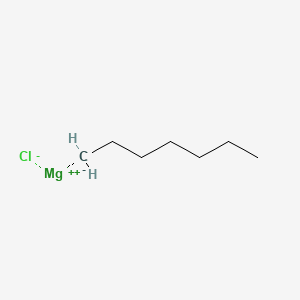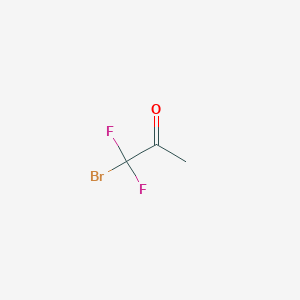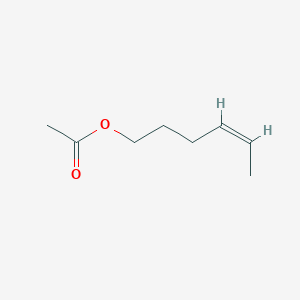![molecular formula C11H10BrN B3266224 5-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole CAS No. 420802-56-8](/img/structure/B3266224.png)
5-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole
Übersicht
Beschreibung
5-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole is a chemical compound with the molecular formula C11H10BrN . It is a solid substance and its molecular weight is 236.11 .
Synthesis Analysis
The synthesis of this compound can be achieved through a one-pot, three-component protocol, based on a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks such as aryl hydrazines, ketones, and alkyl halides .Molecular Structure Analysis
The molecular structure of this compound consists of an indole nucleus with a linear chain or annexed heterocycle . The compound has a bromine atom attached to the 5th carbon of the indole ring .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can undergo reduction in the presence of Pd/C and hydrogen gas . It can also participate in a Fischer indolisation–indole N-alkylation sequence .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 236.11 . The compound should be stored in a dark place, sealed in dry, at room temperature .Wirkmechanismus
Target of Action
Indoles are often considered as a “privileged scaffold” within the drug discovery arena , suggesting that they may interact with a variety of biological targets.
Mode of Action
It’s known that indoles can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Indoles are versatile building blocks in synthesis, providing access to diverse heterocycles .
Pharmacokinetics
A related compound, 6-bromo-1,2,3,4-tetrahydrocyclopenta[b]indole, has been reported to have high gi absorption and is a substrate for p-gp . It is also an inhibitor of CYP1A2 and CYP2C19 .
Result of Action
Indoles are prominent in natural and non-natural products of biological and pharmaceutical importance .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole. For instance, a related compound, 6-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole, should be stored in a dark place, sealed in dry, at room temperature .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole for lab experiments is its specificity for certain signaling pathways. This allows researchers to study the effects of inhibiting specific pathways on various cellular processes. Additionally, this compound has been shown to have relatively low toxicity in animal models, making it a promising candidate for further drug development. However, the synthesis method for this compound is relatively complex and low-yielding, which can limit its availability for research.
Zukünftige Richtungen
There are several future directions for research on 5-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Other future directions include the development of this compound derivatives with improved pharmacological properties and the investigation of its potential as a drug for various diseases, including cancer and neurodegenerative disorders.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its unique structure and specificity for certain signaling pathways make it an interesting target for drug development. While the synthesis method for this compound is relatively complex, it has been shown to have relatively low toxicity in animal models, making it a promising candidate for further drug development. Future research on this compound will likely focus on developing more efficient synthesis methods, investigating its mechanism of action, and exploring its potential as a drug for various diseases.
Wissenschaftliche Forschungsanwendungen
5-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, and neuroprotective effects. In particular, this compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to reduce inflammation in animal models of inflammatory bowel disease and arthritis. Additionally, this compound has been found to protect neurons from oxidative stress and prevent neurodegeneration in animal models of Alzheimer's disease.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing hands thoroughly after handling (P264) .
Eigenschaften
IUPAC Name |
5-bromo-1,2,3,4-tetrahydrocyclopenta[b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c12-9-5-1-4-8-7-3-2-6-10(7)13-11(8)9/h1,4-5,13H,2-3,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZLZOLGKNHTNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC3=C2C=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Pyrrolo[2,3-b]pyridine, 1-(2-methylpropyl)-](/img/structure/B3266146.png)
![4-[(Diethylamino)methyl]thiophene-2-carbaldehyde](/img/structure/B3266154.png)
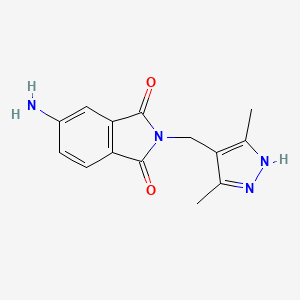
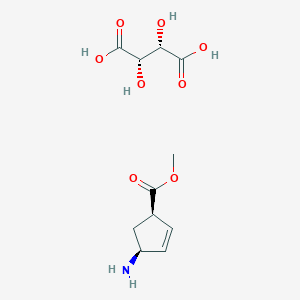
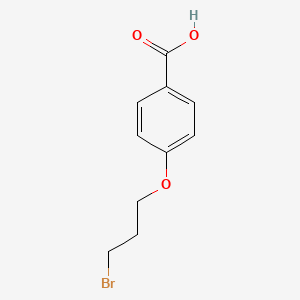
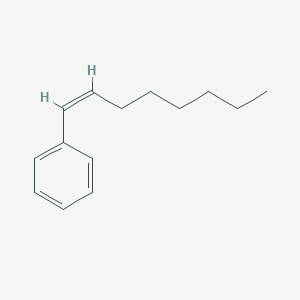
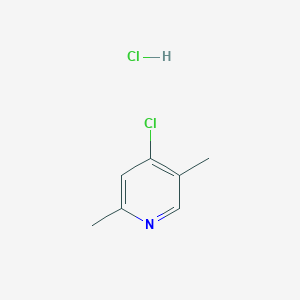
![Methyl[1-(4-methylphenyl)ethyl]amine](/img/structure/B3266206.png)
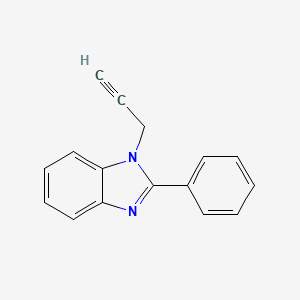
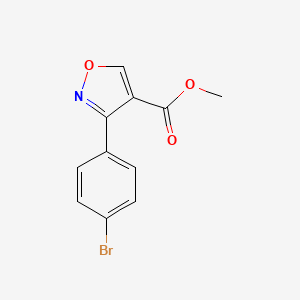
![2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B3266230.png)
